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Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing AF 594 azide for super-

resolution imaging. AF 594, a bright and photostable red-fluorescent dye, is an excellent choice

for various super-resolution microscopy techniques. Its azide functional group allows for

straightforward and specific labeling of alkyne-modified biomolecules via click chemistry.

Introduction to AF 594 Azide in Super-Resolution
Microscopy
Super-resolution microscopy techniques bypass the diffraction limit of light, enabling the

visualization of cellular structures with nanoscale resolution.[1][2] The choice of fluorophore is

critical for achieving high-quality super-resolution images.[1] AF 594 is a rhodamine-based dye

with spectral properties similar to Texas Red, featuring an excitation maximum around 590 nm

and an emission maximum around 617 nm.[3] It is known for its high fluorescence quantum

yield, photostability, and pH insensitivity, making it a robust probe for demanding imaging

applications.[3]
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The azide group on AF 594 allows for its covalent attachment to biomolecules that have been

metabolically, enzymatically, or chemically modified to contain an alkyne group. This

bioorthogonal reaction, known as click chemistry, is highly specific and efficient, enabling dense

and precise labeling of targets such as proteins, nucleic acids, and glycans for super-resolution

imaging.[4]

This document details the application of AF 594 azide in three key super-resolution

techniques: Stochastic Optical Reconstruction Microscopy (STORM), DNA Points Accumulation

for Imaging in Nanoscale Topography (DNA-PAINT), and Expansion Microscopy (ExM).

Data Presentation: Photophysical and Performance
Characteristics of AF 594
The selection of a suitable fluorophore is paramount for successful super-resolution imaging.

The following table summarizes the key photophysical properties of AF 594 and its

performance in super-resolution microscopy, providing a basis for experimental design.

Property Value Reference

Excitation Maximum 590 nm [3]

Emission Maximum 617 nm [3]

Molar Extinction Coefficient ~92,000 cm⁻¹M⁻¹

Fluorescence Quantum Yield ~0.66 [3]

Recommended Laser Lines 561 nm, 594 nm [5]

Suitability for STORM Yes [3][5]

Suitability for STED Yes [1][5]

Suitability for SIM Yes [1][5]

Experimental Protocols
Protocol 1: Labeling of Biomolecules with AF 594 Azide
via Click Chemistry
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This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for

labeling alkyne-modified biomolecules in fixed cells.

Materials:

AF 594 azide

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine

(TBTA)

Sodium ascorbate

Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS)

Cells cultured on coverslips with alkyne-modified biomolecules incorporated

Fixative (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

Blocking buffer (e.g., 3% BSA in PBS)

Procedure:

Cell Fixation and Permeabilization:

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS.

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room

temperature.

Wash the cells three times with PBS.
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Block the samples with 3% BSA in PBS for 30 minutes to reduce nonspecific binding.

Click Reaction Cocktail Preparation (prepare fresh):

For a 500 µL reaction volume:

Prepare a 10 mM stock solution of AF 594 azide in DMSO.

Prepare a 50 mM stock solution of CuSO₄ in water.

Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.

Prepare a 500 mM stock solution of sodium ascorbate in water (prepare immediately

before use).

In a microcentrifuge tube, combine the following in order:

439 µL of PBS

10 µL of 50 mM CuSO₄

1 µL of 10 mM AF 594 azide (final concentration: 20 µM)

40 µL of 50 mM THPTA/TBTA

10 µL of 500 mM sodium ascorbate

Labeling Reaction:

Remove the blocking buffer from the cells.

Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room

temperature, protected from light.

Wash the cells three times with PBS.

Post-labeling Washes and Mounting:
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Wash the cells an additional three times with PBS for 5 minutes each to ensure removal of

unbound dye.

The sample is now ready for super-resolution imaging. Mount the coverslip on a

microscope slide with an appropriate imaging buffer for the chosen microscopy technique.

Experimental Workflow for Click Chemistry Labeling
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Workflow for labeling alkyne-modified biomolecules with AF 594 azide.

Protocol 2: (d)STORM Imaging with AF 594
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Direct STORM (dSTORM) relies on the photoswitching of single fluorophores in a specific

chemical environment. This protocol is optimized for dSTORM imaging of AF 594-labeled

samples.

Materials:

AF 594-labeled sample on a coverslip

STORM Imaging Buffer:

Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl

Buffer B: Buffer A with 10% (w/v) glucose

GLOX Solution: 14 mg glucose oxidase and 50 µL of 17 mg/mL catalase in 200 µL of

Buffer A. Centrifuge and use the supernatant. Store at 4°C for up to 2 weeks.

1 M Cysteamine (MEA) solution in 0.25 N HCl. Store at 4°C for up to 1 month.

Microscope equipped for STORM imaging (high-power lasers, sensitive camera)

Procedure:

Prepare the STORM Imaging Buffer (immediately before use):

To 620 µL of Buffer B, add 7 µL of GLOX solution and 70 µL of 1 M MEA.

Mix gently by vortexing.

Sample Mounting:

Mount the coverslip with the AF 594-labeled cells onto a microscope slide with a concavity

or a chambered coverslip.

Add a sufficient volume of the freshly prepared STORM imaging buffer to the sample.

STORM Imaging:

Place the sample on the STORM microscope.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555211?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Use a 561 nm or 594 nm laser for excitation.

Illuminate the sample with high laser power to induce the blinking of the AF 594

molecules.

A low-power 405 nm laser can be used to aid in the reactivation of the fluorophores from

the dark state.

Acquire a series of images (typically 10,000-100,000 frames) at a high frame rate (e.g.,

50-100 Hz). Each frame should capture the fluorescence of a sparse subset of

stochastically activated AF 594 molecules.

Image Reconstruction:

Process the acquired image series using appropriate localization software (e.g.,

ThunderSTORM, rainSTORM).

The software will identify and localize the single-molecule blinking events in each frame

with sub-pixel precision.

The final super-resolution image is reconstructed by plotting the coordinates of all

localized molecules.

Logical Flow of a dSTORM Experiment
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Logical progression of a dSTORM experiment using AF 594.

Protocol 3: DNA-PAINT Imaging with AF 594 Azide

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 16 Tech Support

https://www.benchchem.com/product/b15555211/docs?utm_src=pdf-body-img#application-notes-and-protocols-for-af-594-azide-in-super-resolution-microscopy
https://www.benchchem.com/product/b15555211/docs?utm_src=pdf-body#application-notes-and-protocols-for-af-594-azide-in-super-resolution-microscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555211?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


DNA-PAINT utilizes the transient binding of a fluorescently labeled single-stranded DNA

"imager" strand to its complementary "docking" strand, which is attached to the target

molecule. This protocol outlines the use of AF 594 azide to create the imager strand.

Materials:

AF 594 azide

Alkyne-modified single-stranded DNA imager strand (typically 9-10 nucleotides)

Docking strand-conjugated antibody for target labeling

DNA-PAINT Imaging Buffer:

PBS with 500 mM NaCl and an oxygen scavenging system (as in the STORM protocol,

but without MEA).

Microscope equipped for TIRF or HiLo illumination.

Procedure:

Preparation of AF 594-labeled Imager Strand:

Label the alkyne-modified imager strand with AF 594 azide using the click chemistry

protocol described in Protocol 1.

Purify the labeled imager strand using HPLC or other appropriate methods to remove

unlabeled DNA and free dye.

Sample Preparation:

Label your target of interest in fixed and permeabilized cells with the docking strand-

conjugated antibody. Follow standard immunofluorescence protocols for this step.

Wash the sample thoroughly to remove unbound antibodies.

DNA-PAINT Imaging:
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Mount the sample in a chambered coverslip.

Add the DNA-PAINT imaging buffer containing a low concentration (typically 0.1-1 nM) of

the AF 594-labeled imager strand.

Image the sample using a TIRF or HiLo illumination microscope to minimize background

fluorescence from freely diffusing imager strands.

Acquire a long series of images (e.g., 10,000-50,000 frames). The transient binding of the

imager strand to the docking strand will appear as single-molecule blinking events.

Image Reconstruction:

Process the image series with localization software as described in the STORM protocol to

generate the final super-resolution image.

DNA-PAINT Principle

Components

Imaging Process

Target Molecule
Docking Strand
(on Antibody)

 attached to

Transient Binding

Imager Strand
(AF 594 Labeled)

Fluorescence Signal
 emits

Dissociation

 then

 releases
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Click to download full resolution via product page

The principle of DNA-PAINT super-resolution microscopy.

Application Example: Super-Resolution Imaging of
EGFR Signaling
AF 594 azide can be used to study the spatial organization and dynamics of signaling

molecules with nanoscale precision. For example, the epidermal growth factor receptor (EGFR)

signaling pathway, which is crucial in cell proliferation and cancer, can be investigated.

Experimental Approach:

Metabolic Labeling: Culture cells in the presence of an alkyne-modified amino acid analog,

which will be incorporated into newly synthesized proteins, including EGFR.

Ligand Stimulation: Stimulate the cells with epidermal growth factor (EGF) to induce EGFR

dimerization and activation.

Fixation and Labeling: Fix the cells at different time points after stimulation and label the

alkyne-modified EGFR with AF 594 azide using click chemistry (Protocol 1).

Super-Resolution Imaging: Perform dSTORM imaging (Protocol 2) to visualize the nanoscale

organization of activated EGFR. This can reveal the formation of receptor clusters and their

spatial relationship with other signaling components.

EGFR Signaling Pathway and Imaging Strategy
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EGFR Signaling Cascade
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Visualizing EGFR signaling with AF 594 azide and dSTORM.

Troubleshooting
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Issue Possible Cause Suggested Solution

Low Signal/Poor Labeling Inefficient click reaction.

Ensure all click chemistry

reagents are fresh, especially

the sodium ascorbate solution.

Optimize the concentration of

AF 594 azide.

Low incorporation of the

alkyne tag.

Increase the incubation time or

concentration of the alkyne-

modified precursor.

High Background Nonspecific binding of the dye.

Increase the number and

duration of wash steps after

the click reaction. Ensure

proper blocking.

Autofluorescence.

Use a spectrally appropriate

imaging buffer and correct for

background during image

analysis.

Poor Blinking in STORM Suboptimal imaging buffer.

Prepare the STORM imaging

buffer fresh each time.

Optimize the concentration of

MEA. Ensure the oxygen

scavenging system is active.

Laser power is too high/low.

Adjust the laser power to

achieve a sparse density of

blinking molecules per frame.

Conclusion
AF 594 azide is a versatile and powerful tool for super-resolution microscopy. Its bright

fluorescence and the specificity of click chemistry labeling enable high-quality imaging of a

wide range of biological structures and processes. By following the detailed protocols and

considering the performance characteristics outlined in these application notes, researchers
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can effectively employ AF 594 azide to push the boundaries of biological imaging and gain new

insights into the nanoscale world of the cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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